molecular formula C14H17BN2O2 B15248223 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline

Cat. No.: B15248223
M. Wt: 256.11 g/mol
InChI Key: MHYDZXXQYKMZBT-UHFFFAOYSA-N
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Description

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline is a boronic ester derivative of cinnoline. This compound is notable for its unique structure, which includes a boron atom bonded to a dioxaborolane ring. The presence of the boronic ester group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline typically involves the borylation of cinnoline derivatives. One common method is the palladium-catalyzed borylation of halogenated cinnoline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate and ligands like triphenylphosphine.

Major Products

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Biaryl compounds.

Scientific Research Applications

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The boronic ester group can also interact with biological molecules, such as enzymes and receptors, through reversible covalent bonding, which is crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester with applications in organic synthesis.

    Allylboronic acid pinacol ester: Used in allylation reactions and similar cross-coupling processes.

Uniqueness

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline is unique due to its cinnoline core, which imparts distinct electronic properties and reactivity compared to other boronic esters. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics.

Properties

Molecular Formula

C14H17BN2O2

Molecular Weight

256.11 g/mol

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline

InChI

InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-10-8-9-16-17-12(10)11/h5-9H,1-4H3

InChI Key

MHYDZXXQYKMZBT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN=N3

Origin of Product

United States

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